REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[N:6]=[C:5]([NH:10][Si](C)(C)C)[N:4]=1.C1C=CC(O[C:22](Cl)=[S:23])=CC=1>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[N:6]=[C:5]([N:10]=[C:22]=[S:23])[N:4]=1
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Name
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4-methoxy-6-methyl-2-trimethylsilylamino-1,3,5-triazine
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Quantity
|
15 g
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Type
|
reactant
|
Smiles
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COC1=NC(=NC(=N1)C)N[Si](C)(C)C
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Name
|
|
Quantity
|
12.2 g
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Type
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reactant
|
Smiles
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C1=CC=C(C=C1)OC(=S)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
to remove insoluble substance
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Type
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CONCENTRATION
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Details
|
the resulting filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column-chromatography (eluent: ethyl acetate:toluene =1:3)
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Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=N1)C)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |